L-Homocysteine,S-2-benzothiazolyl-

Übersicht

Beschreibung

L-Homocysteine,S-2-benzothiazolyl- is a compound that features a benzothiazole ring, an amino group, and a sulfanyl group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including L-Homocysteine,S-2-benzothiazolyl-, can be achieved through various synthetic pathways. Common methods include:

Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones is a widely used method.

Cyclization Reactions: Cyclization of thioamide or carbon dioxide (CO2) with 2-aminobenzenethiol.

Microwave Irradiation: This method involves the use of microwave irradiation to accelerate the reaction.

One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve the use of green chemistry principles to minimize environmental impact. Techniques such as the use of reusable heterogeneous catalysts and solvent-free conditions are commonly employed .

Analyse Chemischer Reaktionen

Chemical Reactivity and Stability

The S-2-benzothiazolyl group influences reactivity through:

-

Retro-Michael Elimination :

Homocysteine S-conjugates, including benzothiazolyl derivatives, undergo enzymatic oxidation to form 2-oxo acids. These intermediates decompose via non-enzymatic retro-Michael elimination , producing reactive α,β-unsaturated ketones (e.g., 2-oxo-3-butenoic acid) . -

Metal Coordination :

The thiolate group of homocysteine interacts with metal ions (e.g., Zn²⁺ in BHMT), enhancing electrophilic reactivity. S-2-benzothiazolyl derivatives may disrupt this interaction, altering enzymatic activity .

Biochemical Interactions and Inhibition

L-Homocysteine,S-2-benzothiazolyl- derivatives exhibit potent inhibitory effects on enzymes like BHMT:

-

Mechanism of BHMT Inhibition :

Key Research Findings

-

Synthetic Challenges :

Instability of S-CH₂-S moieties under acidic conditions complicates synthesis of dithioformal derivatives . -

Biological Relevance :

2-Oxo-3-butenoic acid, a metabolite of homocysteine S-conjugates, acts as a Michael acceptor, forming adducts with cellular nucleophiles (e.g., glutathione) .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Hyperhomocysteinemia and Cardiovascular Disease

Elevated levels of homocysteine in the blood, known as hyperhomocysteinemia, are linked to an increased risk of cardiovascular diseases (CVD). Studies have shown that high homocysteine levels can lead to vascular dysfunction, promoting conditions such as atherosclerosis, myocardial infarction, and stroke . The relationship between homocysteine levels and CVD risk has prompted research into therapeutic strategies aimed at lowering these levels.

Therapeutic Interventions

Clinical trials have investigated the efficacy of B-vitamin supplementation (folic acid, B6, and B12) in reducing homocysteine levels. While some studies reported mixed results regarding the impact on cardiovascular outcomes, the treatment remains a potential strategy for patients with elevated homocysteine levels . A notable study involving over 2,000 patients with end-stage renal disease found that vitamin therapy reduced homocysteine concentrations but did not significantly lower mortality or major cardiovascular events .

Neurodegenerative Diseases

Homocysteine's Role in CNS Disorders

Research indicates that elevated homocysteine levels may contribute to neurodegenerative disorders through mechanisms involving oxidative stress and neuronal damage. For instance, studies have demonstrated that homocysteine can induce cytotoxic effects in neuronal cell lines, leading to increased reactive oxygen species (ROS) production and DNA damage . This suggests a potential link between hyperhomocysteinemia and conditions like Alzheimer's disease and other forms of dementia.

Case Studies and Experimental Evidence

In vitro studies using neuroblastoma cells revealed that exposure to homocysteine resulted in significant reductions in cell viability and increased markers of genotoxic stress . Additionally, animal models have shown that local administration of homocysteine can enhance neuronal activity, indicating its excitatory properties which may be relevant in understanding its role in CNS disorders .

Biomarker for Disease Diagnosis

Diagnostic Applications of Homocysteine Levels

Homocysteine levels are increasingly being recognized as a potential biomarker for various health conditions beyond cardiovascular and neurodegenerative diseases. Elevated homocysteine has been associated with autoimmune disorders, diabetes, renal disease, and even certain cancers . The ability to measure homocysteine levels through simple blood tests makes it a valuable tool for early diagnosis and management of these conditions.

Genetic Factors Influencing Homocysteine Levels

Genetic variants affecting enzymes involved in homocysteine metabolism (such as MTHFR polymorphisms) can lead to elevated levels of this amino acid. Understanding these genetic factors can enhance the predictive value of homocysteine testing in clinical practice .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of L-Homocysteine,S-2-benzothiazolyl- involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The sulfanyl group can form disulfide bonds, affecting protein structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-aminobenzothiazole: A simpler derivative with similar biological activities.

2-mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

2-arylbenzothiazoles: These compounds have a wide range of biological and industrial applications.

Uniqueness

L-Homocysteine,S-2-benzothiazolyl- is unique due to the presence of both an amino group and a sulfanyl group, which allows for diverse chemical reactivity and biological interactions .

Biologische Aktivität

L-Homocysteine, S-2-benzothiazolyl- is a derivative of the amino acid L-homocysteine, distinguished by the addition of a benzothiazole moiety. This modification enhances its chemical and biological properties, making it a subject of interest in various fields, including organic chemistry, pharmacology, and biochemistry. This article explores the biological activity of L-Homocysteine, S-2-benzothiazolyl-, focusing on its mechanisms of action, cytotoxic effects, protein interactions, and potential therapeutic applications.

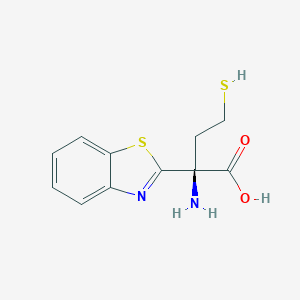

Chemical Structure and Properties

L-Homocysteine is a non-proteinogenic α-amino acid involved in several metabolic pathways. The addition of the 2-benzothiazole group alters its reactivity and biological interactions. The compound can be represented as follows:

The biological activity of L-Homocysteine, S-2-benzothiazolyl- is primarily attributed to its ability to modify proteins through homocysteinylation . This process can lead to significant changes in protein function and stability. Key mechanisms include:

- Covalent Modifications : The compound can form stable covalent bonds with specific cysteine residues in proteins, impacting their structure and function .

- Oxidative Stress Induction : Similar to homocysteine itself, this compound can induce oxidative stress in cells, leading to DNA damage and apoptosis .

- Neurotransmitter Activity : L-Homocysteine may act as an excitatory neurotransmitter at NMDA receptors, influencing neuronal activity and potentially contributing to neurodegenerative processes .

Cytotoxic Effects

Research indicates that L-Homocysteine, S-2-benzothiazolyl- exhibits cytotoxic effects in various cell lines. For instance:

- In SH-SY5Y neuroblastoma cells treated with homocysteine derivatives, a concentration-dependent reduction in cell viability was observed. At 80 μM concentration, approximately 80% cell death occurred after five days .

- The compound significantly increased reactive oxygen species (ROS) production over time, indicating its potential role in promoting oxidative stress .

Protein Interaction Studies

L-Homocysteine, S-2-benzothiazolyl- has been shown to interact with several proteins through homocysteinylation:

These interactions suggest that the compound may have implications in diseases characterized by protein misfolding or dysfunction.

Therapeutic Applications

Given its biological activities, L-Homocysteine, S-2-benzothiazolyl- is being investigated for potential therapeutic applications:

- Cardiovascular Disease : Elevated levels of homocysteine are associated with increased cardiovascular risk. Modulating homocysteine levels through derivatives like this compound may offer therapeutic avenues .

- Neuroprotection : Understanding its dual role as both an excitatory neurotransmitter and a potential neurotoxin could lead to targeted therapies for neurodegenerative diseases .

- Cancer Therapy : The compound's ability to modify protein structures may be harnessed for developing novel anticancer agents that target specific signaling pathways involved in tumor growth.

Case Studies

Several studies have highlighted the effects of homocysteine derivatives on cellular systems:

- Neuroblastoma Cell Study : A study demonstrated that exposure to L-homocysteine resulted in significant cytotoxicity and DNA damage in differentiated SH-SY5Y cells after prolonged exposure .

- Cardiovascular Risk Assessment : Epidemiological studies have established a correlation between elevated homocysteine levels and increased risk of coronary artery disease, prompting research into compounds that can modulate these levels effectively .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(1,3-benzothiazol-2-yl)-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c12-11(5-6-16,10(14)15)9-13-7-3-1-2-4-8(7)17-9/h1-4,16H,5-6,12H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLXSCBEBRMII-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(CCS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)[C@](CCS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908056 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102818-95-1 | |

| Record name | L-Homocysteine, S-2-benzothiazolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Benzothiazol-2-yl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of BTHcy relate to its activity compared to similar compounds?

A: BTHcy is a structural analog of S-(1,2-dichlorovinyl)-L-cysteine (DCVCys) and S-(1,2-dichlorovinyl)-L-homocysteine (DCVHcy), both known nephrotoxins. [] While BTHcy itself is not reported as nephrotoxic, its study provides insights into the metabolism of these related compounds. Interestingly, while both DCVCys and DCVHcy are metabolized by kidney microsomal N-acetyltransferase, DCVHcy exhibits significantly lower rates of N-acetylation compared to DCVCys. [] This difference in detoxification pathways may contribute to the higher nephrotoxic potential observed for DCVHcy compared to DCVCys. []

- Stevens, J. L., et al. "Purification and characterization of human kidney cytosolic cysteine conjugate beta-lyase activity." Journal of Biological Chemistry 265.31 (1990): 18731-18736.

- Monks, T. J., et al. "Metabolic activation and detoxication of nephrotoxic cysteine and homocysteine S-conjugates." Drug Metabolism and Disposition 19.1 (1991): 154-159.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.